![molecular formula C6H9BrO2 B115866 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone CAS No. 141194-58-3](/img/structure/B115866.png)
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone
概述
描述
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone is a chemical compound that belongs to the class of organic bromides. It is also known as 2-Bromo-1-(tetrahydro-2-furanyl)ethanone or THF-Bromoacetate. This compound is widely used in scientific research and has various applications in the field of chemistry and biochemistry.
作用机制
The mechanism of action of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone. However, it has been reported to have antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One of the main advantages of using 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, its limited solubility in water can be a limitation in certain experiments.
未来方向
There are several future directions for the use of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone in scientific research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as an antimicrobial agent and its mechanism of action. Additionally, its potential as a building block for the synthesis of new pharmaceuticals and natural products can also be explored.
科学研究应用
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions. This compound has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
属性
CAS 编号 |
141194-58-3 |
|---|---|
产品名称 |
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone |
分子式 |
C6H9BrO2 |
分子量 |
193.04 g/mol |
IUPAC 名称 |
2-bromo-1-[(2R)-oxolan-2-yl]ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2/t6-/m1/s1 |
InChI 键 |
NOYOYKREDRZQSD-ZCFIWIBFSA-N |
手性 SMILES |
C1C[C@@H](OC1)C(=O)CBr |
SMILES |
C1CC(OC1)C(=O)CBr |
规范 SMILES |
C1CC(OC1)C(=O)CBr |
同义词 |
Ethanone, 2-bromo-1-[(2R)-tetrahydro-2-furanyl]- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

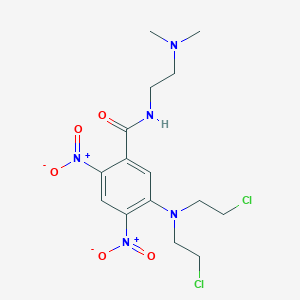
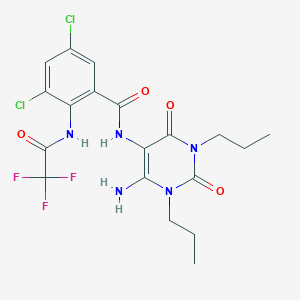
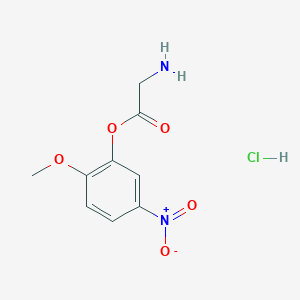
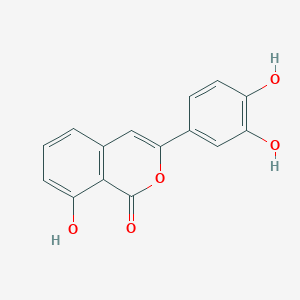
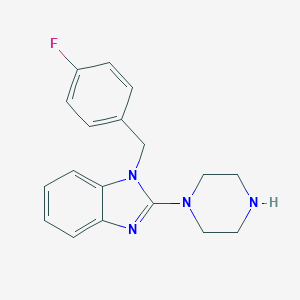
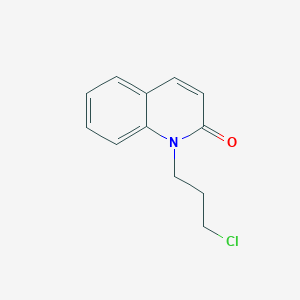
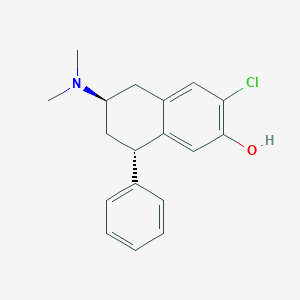
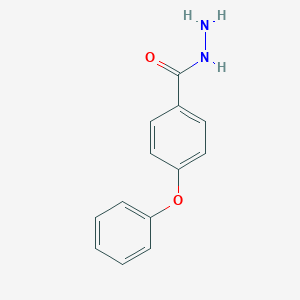
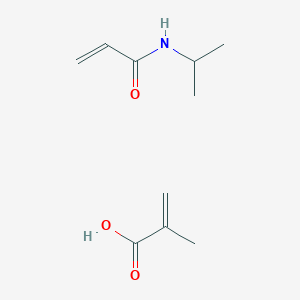
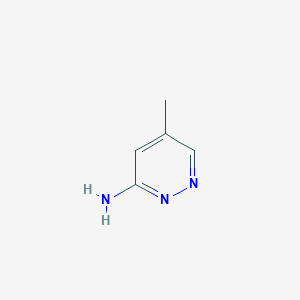
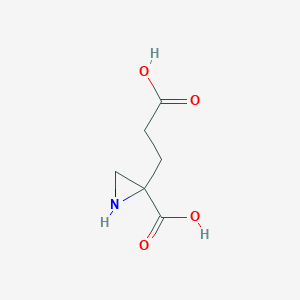

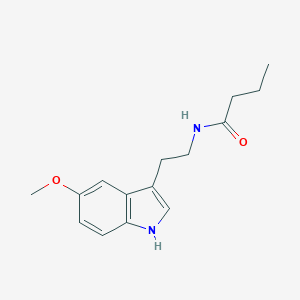
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)